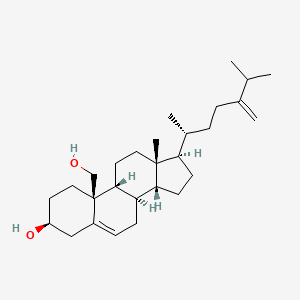
Litosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Litosterol is a naturally occurring sterol found in various marine organisms, particularly in octocorals like Nephthea columnaris . It is a type of phytosterol, which are plant-derived compounds structurally similar to cholesterol. This compound has garnered attention due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of litosterol typically involves the extraction from natural sources, such as marine organisms. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes may vary, but they generally involve the use of organic solvents like dichloromethane, chloroform, and ethanol.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the challenges associated with large-scale extraction and purification. advancements in biotechnology and chemical engineering are paving the way for more efficient production methods. Techniques such as supercritical fluid extraction and advanced chromatographic methods are being explored to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Litosterol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different sterol derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized sterols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
Litosterol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cell membrane stability and function.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals
Mecanismo De Acción
Litosterol exerts its effects through various mechanisms, including:
Cholesterol Absorption Inhibition: Competes with cholesterol for absorption in the intestines, leading to reduced cholesterol levels.
Antioxidant Activity: Acts as a potent reactive oxygen species scavenger, maintaining the glutathione peroxidase and glutathione/total glutathione ratio.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing inflammation and associated symptoms.
Comparación Con Compuestos Similares
Litosterol is often compared with other phytosterols such as β-sitosterol, stigmasterol, and campesterol. While all these compounds share a similar core structure, this compound is unique due to its specific biological activities and sources . Here are some similar compounds:
β-Sitosterol: Known for its cholesterol-lowering and anti-inflammatory properties.
Stigmasterol: Exhibits antioxidant and anti-inflammatory activities.
Campesterol: Similar to β-sitosterol but with slightly different biological effects.
Propiedades
Número CAS |
126026-57-1 |
|---|---|
Fórmula molecular |
C28H46O2 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
(3S,8R,9R,10S,13R,14R,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O2/c1-18(2)19(3)6-7-20(4)24-10-11-25-23-9-8-21-16-22(30)12-15-28(21,17-29)26(23)13-14-27(24,25)5/h8,18,20,22-26,29-30H,3,6-7,9-17H2,1-2,4-5H3/t20-,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Clave InChI |
WOOKNJANWWBKHW-CGMUPKQHSA-N |
SMILES isomérico |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C |
SMILES canónico |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


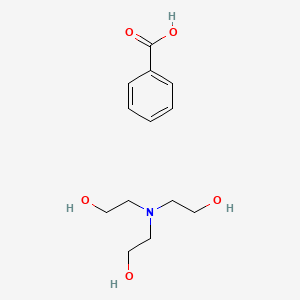
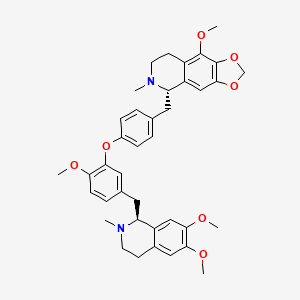
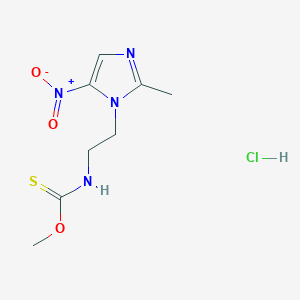
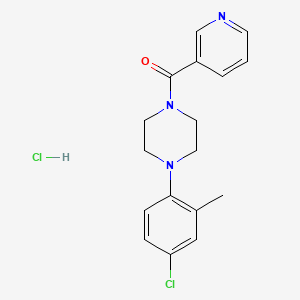
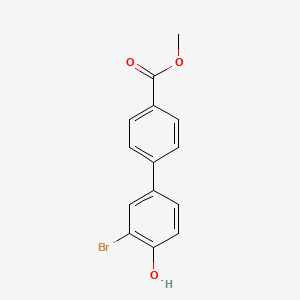
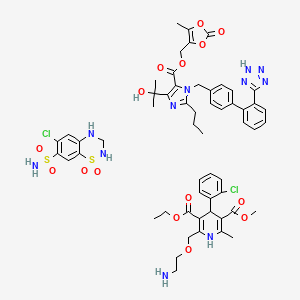
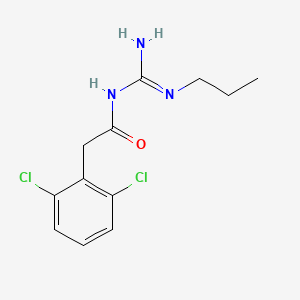
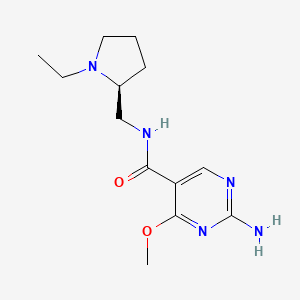

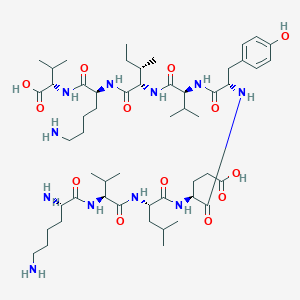
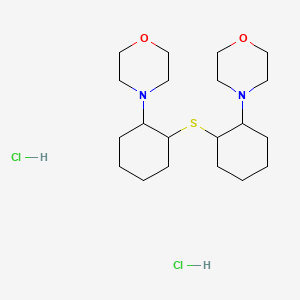
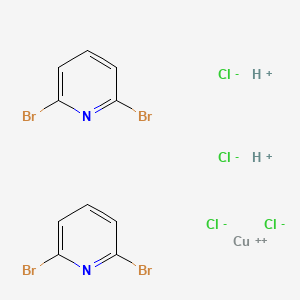
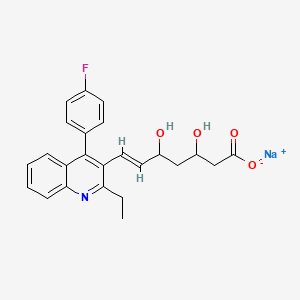
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
